![molecular formula C14H20N6O B13126311 1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-3-one CAS No. 88536-36-1](/img/structure/B13126311.png)
1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-3-one is a complex organic compound that features a triazine ring substituted with allylamino groups and a piperidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-3-one typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with allylamine under controlled conditions.
Introduction of the Piperidinone Moiety: The piperidinone ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidinone derivative reacts with the triazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-3-one can undergo various chemical reactions, including:
Oxidation: The allylamino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to modify the triazine ring or the piperidinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the triazine ring.
Aplicaciones Científicas De Investigación
1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-3-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-3-one involves its interaction with specific molecular targets. The triazine ring and piperidinone moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine Derivatives: Compounds with similar triazine rings but different substituents.
Piperidinone Derivatives: Compounds with the piperidinone moiety but different ring substitutions.
Uniqueness
1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-3-one is unique due to the combination of the triazine ring with allylamino groups and the piperidinone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
88536-36-1 |
|---|---|
Fórmula molecular |
C14H20N6O |
Peso molecular |
288.35 g/mol |
Nombre IUPAC |
1-[4,6-bis(prop-2-enylamino)-1,3,5-triazin-2-yl]piperidin-3-one |
InChI |
InChI=1S/C14H20N6O/c1-3-7-15-12-17-13(16-8-4-2)19-14(18-12)20-9-5-6-11(21)10-20/h3-4H,1-2,5-10H2,(H2,15,16,17,18,19) |
Clave InChI |
YTCZSJLGRFROFB-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC1=NC(=NC(=N1)N2CCCC(=O)C2)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


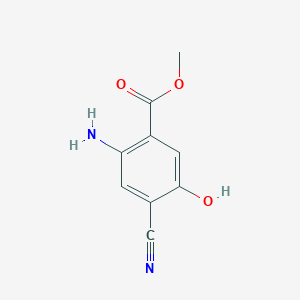
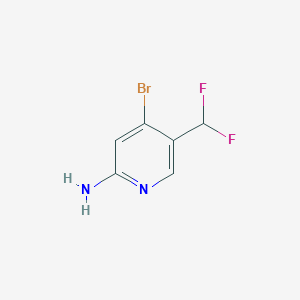


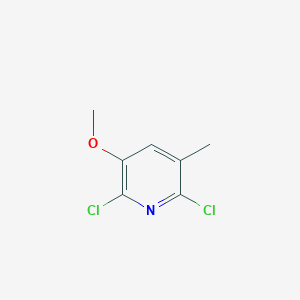
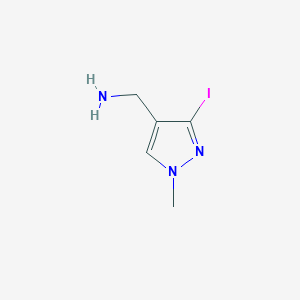

![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl hexadecanoate](/img/structure/B13126275.png)
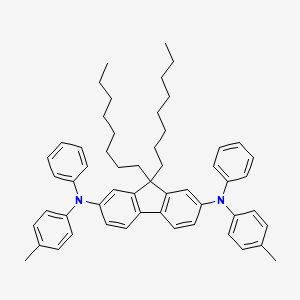
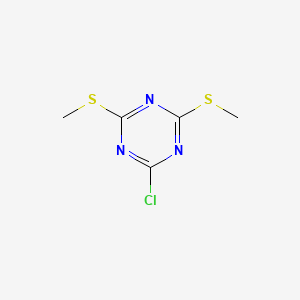

![2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B13126317.png)
![N-([1,1'-Biphenyl]-2-yl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide](/img/structure/B13126334.png)

